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molecular formula C8H15N3 B114481 1-tert-butyl-3-methyl-1H-pyrazol-5-amine CAS No. 141459-53-2

1-tert-butyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B114481
M. Wt: 153.22 g/mol
InChI Key: CMPRMWFPGYBHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000007B2

Procedure details

To a mixture of 3-aminobut-2-enenitrile (60 g, 731 mmol) and tert-butylhydrazine (96 g, 731.1 mmol) in ethanol (35 ml), triethylamine (220 ml, 2195 mmol) was added. The mixture was refluxed for 12-16 h. The reaction mixture was then concentrated under reduced pressure. The concentrate was extracted with water (100 ml) and ethylacetate (700 ml). The organic layer was washed with brine and dried over Na2SO4 and concentrated under reduced pressure to obtain the title product.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]([CH3:6])=[CH:3][C:4]#[N:5].[C:7]([NH:11][NH2:12])([CH3:10])([CH3:9])[CH3:8].C(N(CC)CC)C>C(O)C>[C:7]([N:11]1[C:4]([NH2:5])=[CH:3][C:2]([CH3:6])=[N:12]1)([CH3:10])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
NC(=CC#N)C
Name
Quantity
96 g
Type
reactant
Smiles
C(C)(C)(C)NN
Name
Quantity
220 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12-16 h
Duration
14 (± 2) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrate was extracted with water (100 ml) and ethylacetate (700 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C=C1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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